molecular formula C4H3ClN2O2S B6597591 methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate CAS No. 75028-30-7

methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B6597591
CAS No.: 75028-30-7
M. Wt: 178.60 g/mol
InChI Key: QMFONQYXSHGZTA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate thiosemicarbazides with chlorinating agents. For instance, the reaction of thiosemicarbazide with methyl chloroformate under acidic conditions can yield the desired thiadiazole compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of chlorinating agents and controlled reaction conditions to optimize the formation of the thiadiazole ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of amino or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
  • Methyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-chloro-1,2,4-oxadiazole-3-carboxylate

Uniqueness

Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and ester group enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFONQYXSHGZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185234
Record name 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75028-30-7
Record name 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75028-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of methyl 5-amino-1,2,4-thiadiazole-3-carboxylate (26 g), conc.hydrochloric acid (490 ml) and a small amount of copper was added dropwise over 40 minutes a solution of sodium nitrite (22.5 g) in water (28 ml) at -10° to -15° C. The mixture was stirred for 1.5 hours at the same temperature and for 30 minutes at 50° C. The reaction mixture was poured into ice-water (500 ml) and extracted with ethyl acetate. The extract was washed, dried and concentrated to give white powder of methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate (8.9 g).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
490 mL
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

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